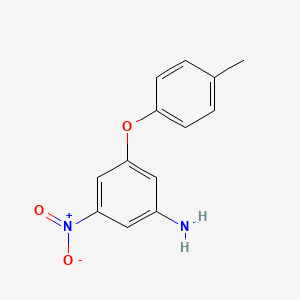

3-(4-Methylphenoxy)-5-nitroaniline

Description

Significance of Phenoxy-Aniline and Nitroaniline Derivatives in Contemporary Organic Chemistry Research

Phenoxy-aniline and nitroaniline derivatives represent two cornerstone scaffolds in the field of organic chemistry, each contributing unique properties that make them invaluable as intermediates and functional molecules. Aniline (B41778), one of the most fundamental aromatic amines, and its derivatives are pivotal in numerous industrial sectors, serving as precursors for polymers, dyes, and pharmaceuticals. tue.nlelsevierpure.com The amino group (-NH₂) on the benzene (B151609) ring is a versatile functional handle, allowing for a wide array of chemical transformations. wikipedia.orgwikipedia.org

Nitroaniline derivatives are compounds where a nitro group (—NO₂) is attached to the aniline structure. The nitro group is a strong electron-withdrawing group, a characteristic that profoundly influences the reactivity of the molecule. nih.gov This property is crucial in organic synthesis, as it can activate or deactivate the aromatic ring towards certain reactions and increase the acidity of adjacent protons. chemicalbook.com The reduction of the nitro group to an amino group is a key transformation, providing a strategic route to complex aniline derivatives that might be otherwise difficult to synthesize. nih.gov The various isomers of nitroaniline, such as 2-nitroaniline (B44862), 3-nitroaniline (B104315), and 4-nitroaniline (B120555), are essential intermediates in the production of dyes, antioxidants, and corrosion inhibitors. wikipedia.orgacs.orgwikipedia.org

Position of 3-(4-Methylphenoxy)-5-nitroaniline within the Landscape of Aromatic Ether and Aniline Chemistry

The compound This compound is a multi-functional molecule that integrates key features from several important chemical classes. Its structure is best understood by dissecting its three primary components:

A Nitroaniline Core: The backbone of the molecule is a 3-nitroaniline (or m-nitroaniline) unit. The amino (-NH₂) and nitro (-NO₂) groups are in a meta-position relative to each other. This arrangement influences the electronic properties of the benzene ring. Unlike in ortho- and para-nitroaniline, the strong electron-withdrawing resonance effect of the nitro group does not directly delocalize the lone pair of electrons from the amino group. wikipedia.org This makes 3-nitroaniline a stronger base compared to its other isomers.

An Aromatic Ether Linkage: A diaryl ether bond (-O-) connects the nitroaniline core to a second phenyl group. This linkage is a defining feature of aromatic ethers, a class of compounds known for their chemical stability.

A Substituted Phenoxy Group: The attached phenyl group is substituted with a methyl group (-CH₃) at the para-position (position 4), making it a 4-methylphenoxy or p-tolyloxy group. This methyl group is a weak electron-donating group, which can subtly influence the electronic environment of the phenoxy ring.

Structurally, this compound is an example of a substituted diaryl ether. Its synthesis would likely involve a nucleophilic aromatic substitution reaction, such as an Ullmann condensation, where a substituted phenol (B47542) (p-cresol) reacts with a halo-nitrobenzene derivative. The presence of both an amino group and a nitro group makes it a valuable intermediate for further chemical elaboration, such as diazotization of the amine or reduction of the nitro group.

While specific research data for this compound is not widely available in public literature, its properties can be inferred from related compounds. For instance, data for the structurally similar compound 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline is available and provides a useful reference point.

Table 1: Physicochemical Properties of the Related Compound 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline This data is for a related compound and serves as an illustrative example.

| Property | Value | Reference |

| IUPAC Name | 3-(4-chloro-2-methylphenoxy)-5-nitroaniline | nih.gov |

| Molecular Formula | C₁₃H₁₁ClN₂O₃ | nih.gov |

| Molecular Weight | 278.69 g/mol | nih.gov |

| XLogP3 | 3.6 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Exact Mass | 278.0458199 Da | nih.gov |

| Topological Polar Surface Area | 81.1 Ų | nih.gov |

Foundational Academic Research Contributing to the Understanding of Related Chemical Classes

The scientific understanding of compounds like this compound is built upon decades of foundational research into their constituent chemical classes.

Research into the synthesis of substituted nitroanilines has provided robust methodologies for their preparation. For example, the synthesis of 3-methoxy-5-nitroaniline (B1585972) , a compound with a similar substitution pattern, is achieved by the selective reduction of one nitro group in 3,5-dinitroanisole (B1346779) using sodium sulfide (B99878). chemicalbook.com This type of regioselective reduction is a classic and powerful tool in aromatic chemistry. Similarly, the industrial production of 4-nitroaniline is accomplished through the amination of 4-nitrochlorobenzene, demonstrating a different synthetic strategy. wikipedia.org

The study of intermolecular forces in nitroaniline derivatives has also been a fruitful area of research. Crystal structure analyses of various ortho- and para-nitroaniline derivatives have revealed complex networks of hydrogen bonds and π–π stacking interactions. acs.org In 2-nitroaniline derivatives, an intramolecular hydrogen bond between the amino and nitro groups is common, whereas in 4-nitroaniline derivatives, intermolecular hydrogen bonds often dominate the crystal packing. acs.org These non-covalent interactions are critical in determining the physical properties and solid-state structure of the compounds.

Furthermore, substituted nitroaromatics are precursors to a vast array of functional molecules. For instance, various nitroaniline derivatives have been investigated as precursors for potent opioid analgesics like Etonitazene and for compounds designed as hypoxia-selective cytotoxins for potential anticancer applications. wikipedia.org The synthesis often involves the reaction of a substituted nitroaniline with another chemical fragment to build a more complex molecular architecture. wikipedia.orggoogleapis.com These studies underscore the role of the nitroaniline scaffold as a versatile building block in medicinal chemistry and materials science.

Table 2: General Properties of Nitroaniline Isomers

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 71.5 | Orange solid |

| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 114 | Yellow solid |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 | Yellow to brown powder |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenoxy)-5-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9-2-4-12(5-3-9)18-13-7-10(14)6-11(8-13)15(16)17/h2-8H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBYENUMKKEWJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281932 | |

| Record name | 3-(4-Methylphenoxy)-5-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832740-86-0 | |

| Record name | 3-(4-Methylphenoxy)-5-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenoxy)-5-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Methylphenoxy 5 Nitroaniline

Retrosynthetic Strategies for the Construction of the 3-(4-Methylphenoxy)-5-nitroaniline Scaffold

Retrosynthetic analysis of this compound involves disconnecting the molecule at key bonds to identify plausible starting materials. The primary disconnections are at the C-O ether linkage and the C-N bonds of the aniline (B41778) moiety.

C-O Bond Disconnection: This is the most common retrosynthetic approach for diaryl ethers. youtube.comyoutube.com Breaking the bond between the phenoxy oxygen and the nitroaniline ring suggests two primary precursor pairs:

Path A: A nucleophilic phenoxide (from p-cresol) and an electrophilic nitro-substituted aryl halide (like 1-chloro-3,5-dinitrobenzene (B1328920) or 3-fluoro-5-nitroaniline).

Path B: An electrophilic phenol (B47542) derivative and a nucleophilic aniline derivative.

C-N Bond Disconnection: This strategy focuses on forming the C-N bond late in the synthesis. This could involve the reduction of a dinitro compound or the amination of a suitable precursor. For instance, one could envision a retrosynthesis starting from 3-(4-methylphenoxy)-1,5-dinitrobenzene, where one nitro group is selectively reduced to an amine.

A convergent synthesis, where the p-methylphenoxy and the 3,5-disubstituted aniline fragments are prepared separately and then combined, is often the most efficient strategy. youtube.com

Key Precursor Compounds and Their Derivatization in the Synthesis of Phenoxy-Nitroanilines

The synthesis of phenoxy-nitroanilines relies on a palette of readily available precursor compounds. The specific choice of precursors is dictated by the chosen synthetic route.

| Precursor Category | Specific Examples | Role in Synthesis |

| Phenols | p-Cresol (B1678582) (4-methylphenol) | Provides the methylphenoxy moiety. |

| Aryl Halides | 1,3-Dichloro-5-nitrobenzene, 3-Fluoro-5-nitroaniline, 1-Chloro-3,5-dinitrobenzene | Act as electrophiles in nucleophilic aromatic substitution or as coupling partners in metal-catalyzed reactions. |

| Nitroanilines | 3,5-Dinitroaniline | Can be a starting point for selective reduction or functionalization. |

| Anilines | Aniline | Can be protected and then nitrated to introduce the required functional groups. chemistry-online.com |

Derivatization of these precursors is crucial. For example, aniline can be acetylated to form acetanilide, which directs subsequent nitration to the para position. chemistry-online.commagritek.com This protecting group strategy is essential because direct nitration of aniline is often problematic due to the high reactivity and sensitivity of the amino group to strong acidic conditions. chemistry-online.com

Direct Synthetic Approaches

Several direct methods can be employed to construct the this compound molecule, each with its own set of advantages and limitations.

Nucleophilic Aromatic Substitution (SNAr) in the Formation of the Diaryl Ether Linkage

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming diaryl ether bonds, especially when the aromatic ring is activated by electron-withdrawing groups like the nitro group. masterorganicchemistry.com In this context, the nitro group at the meta position to the leaving group in a precursor like 1-chloro-3,5-dinitrobenzene or 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene activates the ring for attack by a nucleophile. masterorganicchemistry.combeilstein-journals.org

The reaction typically involves treating an activated aryl halide with a phenoxide, in this case, the potassium or sodium salt of p-cresol. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of two nitro groups (ortho and para to the leaving group) provides significant stabilization for this intermediate, making the reaction highly efficient. libretexts.org Microwave irradiation has been shown to accelerate SNAr-based diaryl ether syntheses. organic-chemistry.org

Transition-Metal-Catalyzed Coupling Reactions for C-O and C-N Bond Formation (e.g., Ullmann and Buchwald-Hartwig Variants)

Transition-metal-catalyzed cross-coupling reactions offer a versatile alternative for constructing the C-O and C-N bonds.

Ullmann Condensation: This classical method uses a copper catalyst to couple an aryl halide with a phenol. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications have been developed that use catalytic amounts of copper salts (like CuI or Cu₂O) with ligands, allowing for milder reaction conditions. organic-chemistry.orgacs.org These improved methods can tolerate a range of functional groups and are more suitable for large-scale synthesis. organic-chemistry.org

Buchwald-Hartwig Amination and Ether Synthesis: Palladium-catalyzed cross-coupling reactions, developed by Buchwald and Hartwig, are highly efficient for forming both C-N (amination) and C-O (etherification) bonds. organic-chemistry.orgyoutube.comuwindsor.ca These reactions typically employ a palladium precursor and specialized, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos). youtube.com

For C-O bond formation, an aryl halide would be coupled with p-cresol.

For C-N bond formation, a precursor like 3-(4-methylphenoxy)bromobenzene could be coupled with an ammonia (B1221849) surrogate or, more recently, even with nitroarenes which can act as arylamine surrogates. nih.govresearchgate.net

Amination and Nitration Protocols for Selective Aromatic Functionalization

The strategic introduction of the nitro and amino groups is critical for the synthesis of this compound.

Nitration: Electrophilic nitration is a standard method for introducing a nitro group onto an aromatic ring. acs.org For a precursor like acetanilide, nitration with a mixture of nitric acid and sulfuric acid primarily yields the para-nitro product due to the directing effect of the acetamido group. magritek.comyoutube.com Selective nitration can also be achieved on diaryl ether systems, although the regioselectivity will depend on the existing substituents. google.com

Amination: The amino group is often introduced by the reduction of a nitro group. For a dinitro precursor, such as one formed by the coupling of p-cresol with 1-chloro-3,5-dinitrobenzene, selective reduction of one nitro group is required. Reagents like sodium sulfide (B99878) in aqueous methanol (B129727) or ammonium (B1175870) sulfide can achieve this selective reduction. chemicalbook.comwikipedia.org

Step-Economic and Convergent Synthetic Pathways for this compound

A step-economic and convergent approach is highly desirable for the efficient synthesis of the target molecule. A plausible and efficient pathway would be:

SNAr Reaction: Reacting the readily available p-cresol with an excess of 1,3-dichloro-5-nitrobenzene or a similar activated aryl halide. The phenoxide of p-cresol would displace one of the chloro substituents.

Amination: The resulting 1-chloro-3-(4-methylphenoxy)-5-nitrobenzene could then undergo amination. This could be achieved through a Buchwald-Hartwig amination using an ammonia equivalent, or by nucleophilic substitution with ammonia under pressure.

Alternative Convergent Route: An alternative convergent route involves the reaction of 2-amino-5-nitrophenol (B90527) with an appropriate arylating agent to form the diaryl ether, or the Ullmann coupling of 3-amino-5-halophenol with a p-tolylboronic acid derivative, followed by nitration.

Optimization of Reaction Conditions, Solvent Systems, and Catalytic Efficiency

The efficient synthesis of diaryl ethers such as this compound via copper-catalyzed Ullmann-type reactions is highly dependent on the careful optimization of several key parameters. The primary coupling partners for this specific target molecule would be a 3-halo-5-nitroaniline and 4-methylphenol (p-cresol).

Reaction Components and Their Impact:

Aryl Halide: The reactivity of the aryl halide is a critical factor. The general reactivity trend for Ullmann coupling is Ar-I > Ar-Br > Ar-Cl > Ar-F. researchgate.net Therefore, using 3-iodo-5-nitroaniline (B1618433) or 3-bromo-5-nitroaniline (B1329233) as the starting material would be expected to provide higher yields and faster reaction rates compared to 3-chloro-5-nitroaniline. The electron-withdrawing nitro group on the aniline ring activates the halide for nucleophilic substitution, which can be beneficial for the reaction.

Catalyst: Copper(I) salts, particularly cuprous iodide (CuI), are the most common catalysts for this transformation. researchgate.net Catalyst loading is typically optimized to be around 10 mol% to ensure efficient turnover without unnecessary cost or side reactions. researchgate.net Ligand-free systems using heterogeneous catalysts like copper/aluminium hydrotalcite (Cu/Al-HT) have also been developed, offering the advantage of easy recovery and reuse.

Ligand: The addition of a ligand can significantly enhance catalytic efficiency by stabilizing the copper catalyst and preventing its disproportionation or aggregation. Diamine ligands, such as tetramethylenediamine (TMEDA), have been shown to be effective. researchgate.net The ligand can accelerate the rate-limiting steps of the catalytic cycle.

Base: A base is required to deprotonate the phenolic hydroxyl group of p-cresol, forming the more nucleophilic phenoxide. Inorganic bases are commonly employed, with cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) often providing superior results compared to other bases like potassium carbonate (K₂CO₃). researchgate.net

Solvent System: High-boiling point, polar aprotic solvents are generally preferred as they can dissolve the reactants and effectively mediate the reaction at elevated temperatures. Dimethylformamide (DMF) and acetonitrile (B52724) are common choices for these coupling reactions. researchgate.net

Temperature and Reaction Time: Ullmann condensations typically require elevated temperatures, often in the range of 80-130°C, to proceed at a reasonable rate. researchgate.netuj.edu.pl Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the substrates and the specific conditions employed. researchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times to as little as 5-10 minutes, sometimes even without the need for a catalyst. researchgate.net

The table below summarizes typical optimized conditions for a generic copper-catalyzed diaryl ether synthesis applicable to this compound.

Table 1: Optimized Reaction Conditions for Ullmann-Type Diaryl Ether Synthesis

| Parameter | Condition | Rationale | Citation |

|---|---|---|---|

| Aryl Halide | 3-Iodo-5-nitroaniline | Higher reactivity in the C-X bond activation step. | researchgate.net |

| Phenol | 4-Methylphenol | The second coupling partner. | |

| Catalyst | CuI (10 mol%) | Effective and commonly used copper(I) source. | researchgate.net |

| Ligand | TMEDA (5 mol%) | Stabilizes the copper catalyst and enhances reactivity. | researchgate.net |

| Base | Cs₂CO₃ (2.5 equiv) | Strong, effective base for generating the phenoxide. | researchgate.net |

| Solvent | DMF | High-boiling polar aprotic solvent. | researchgate.net |

| Temperature | 130 °C | Provides sufficient thermal energy for the reaction. | researchgate.net |

| Time | 16 h | Typical duration for achieving high conversion. | researchgate.net |

Mechanistic Insights into Critical Bond-Forming Steps

The critical step in the synthesis of this compound is the formation of the ether linkage between the two aromatic rings (a C-O bond). In the context of the copper-catalyzed Ullmann reaction, the mechanism is generally understood to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.

The proposed catalytic cycle involves the following key steps:

Formation of Copper(I) Phenoxide: The reaction is initiated by the deprotonation of 4-methylphenol by the base (e.g., Cs₂CO₃) to form the corresponding phenoxide. This phenoxide then coordinates with the copper(I) catalyst, often facilitated by a ligand, to form a copper(I) phenoxide complex.

Oxidative Addition: The aryl halide (e.g., 3-iodo-5-nitroaniline) undergoes oxidative addition to the copper(I) phenoxide complex. This step involves the insertion of the copper center into the carbon-halogen bond, resulting in the formation of a transient, high-energy copper(III) intermediate. The reactivity order of aryl halides (I > Br > Cl) is determined by the C-X bond strength, which affects the energy barrier of this step. researchgate.net

Reductive Elimination: The copper(III) intermediate is unstable and rapidly undergoes reductive elimination. In this final bond-forming step, the aryl group and the phenoxy group couple, forming the desired diaryl ether product, this compound. This process regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.

An alternative pathway, particularly for highly electron-deficient aryl halides, is a catalyst-free nucleophilic aromatic substitution (SₙAr) mechanism. The presence of the strongly electron-withdrawing nitro group in the meta-position to the halogen in 3-halo-5-nitroaniline activates the ring towards nucleophilic attack by the phenoxide. High temperatures or microwave irradiation can promote this direct substitution reaction, sometimes eliminating the need for a copper catalyst. researchgate.net

Adaptability of Synthetic Protocols for Analogous 3-Phenoxy-5-nitroaniline Derivatives

The synthetic protocols established for this compound, particularly the Ullmann condensation, are highly versatile and can be readily adapted to produce a wide array of analogous 3-phenoxy-5-nitroaniline derivatives. This adaptability is crucial for creating compound libraries for structure-activity relationship (SAR) studies in various research fields.

The synthesis of analogues is achieved by systematically varying the two primary building blocks: the substituted phenol and the substituted 3-halo-5-nitroaniline.

Varying the Phenol Component: By replacing 4-methylphenol with other substituted phenols, a range of substituents can be introduced onto the phenoxy ring. For instance, using 4-chlorophenol, 4-methoxyphenol, or 3,4-dimethylphenol (B119073) would yield the corresponding 3-(4-chlorophenoxy)-, 3-(4-methoxyphenoxy)-, or 3-(3,4-dimethylphenoxy)-5-nitroaniline derivatives, respectively.

Varying the Aniline Component: Modifications to the aniline ring can be achieved by starting with different 3-halo-5-nitroaniline precursors. For example, introducing a methyl group at the 2-position of the aniline ring would require 3-halo-2-methyl-5-nitroaniline as the starting material.

The robustness of the Ullmann coupling allows for the presence of various functional groups on either coupling partner, making it a powerful tool for generating chemical diversity. An example of a synthesized analogue is 3-(4-chloro-2-methylphenoxy)-5-nitroaniline. nih.gov The synthesis of this compound would involve the coupling of a 3-halo-5-nitroaniline with 4-chloro-2-methylphenol.

The table below illustrates the adaptability of the synthetic protocol by outlining the necessary starting materials for several hypothetical analogous compounds.

Table 2: Synthesis of Analogous 3-Phenoxy-5-nitroaniline Derivatives

| Target Analogous Compound | Aniline Starting Material | Phenol Starting Material |

|---|---|---|

| 3-(4-Chlorophenoxy)-5-nitroaniline | 3-Halo-5-nitroaniline | 4-Chlorophenol |

| 3-(4-Methoxyphenoxy)-5-nitroaniline | 3-Halo-5-nitroaniline | 4-Methoxyphenol |

| 3-(2,4-Dichlorophenoxy)-5-nitroaniline | 3-Halo-5-nitroaniline | 2,4-Dichlorophenol |

| 2-Methyl-3-(4-methylphenoxy)-5-nitroaniline | 3-Halo-2-methyl-5-nitroaniline | 4-Methylphenol |

Reactivity and Transformation Pathways of 3 4 Methylphenoxy 5 Nitroaniline

Reactions of the Nitro Group Moiety

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to the corresponding amine. The electronic properties of the aromatic ring, influenced by the phenoxy and amino substituents, play a significant role in the reactivity of the nitro group.

The reduction of the nitro group in 3-(4-Methylphenoxy)-5-nitroaniline to its corresponding diamine, 3-amino-5-(4-methylphenoxy)aniline, is a fundamental transformation. This reaction is typically achieved through catalytic hydrogenation, a widely employed method in both laboratory and industrial settings for the reduction of nitroarenes. A variety of catalysts and hydrogen sources can be utilized for this purpose.

Catalytic transfer hydrogenation represents an effective method for this transformation. In this approach, a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or sodium borohydride, is used in conjunction with a metal catalyst. For instance, palladium on carbon (Pd/C) is a common and efficient catalyst for such reductions. mdpi.com The reaction proceeds by the transfer of hydrogen from the donor molecule to the nitro group, mediated by the catalyst surface. Studies on analogous compounds, such as 2-methoxy-5-nitroaniline (B165355), have shown that the rate of hydrogenation is dependent on factors like reactant concentration, hydrogen pressure, and catalyst loading. niscpr.res.in For the catalytic hydrogenation of 2-methoxy-5-nitroaniline to 4-methoxy-1,3-benzenediamine, the activation energy was determined to be 93.73 kJ/mol, indicating that the reaction is kinetically controlled. niscpr.res.in

Another classic method for the reduction of nitroarenes is the use of metals in acidic media. For example, the reduction of the closely related compound 3-nitro-4-phenoxyphenol to 3-amino-4-phenoxyphenol (B8552384) has been successfully achieved using iron powder in the presence of hydrochloric acid, affording the product in good yield. prepchem.com

Table 1: Examples of Catalytic Reduction of Substituted Nitroanilines

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Nitrobenzonitrile | 10 wt% Pd/C, HCOONH₄, MeOH, mechanochemical milling | 3-Aminobenzonitrile | ~95 | mdpi.com |

| 3-Nitro-4-phenoxyphenol | Fe, HCl, EtOH/H₂O, 65-70°C | 3-Amino-4-phenoxyphenol | 82.1 | prepchem.com |

| 2-Methoxy-5-nitroaniline | 5% Pd/C, H₂, 413-433 K | 4-Methoxy-1,3-benzenediamine | - | niscpr.res.in |

Note: The table presents data for analogous compounds to illustrate the typical conditions and outcomes for the reduction of substituted nitroanilines.

While complete reduction of the nitro group is a common objective, chemo- and regioselective transformations offer pathways to other valuable intermediates. The presence of multiple functional groups in this compound makes selective reactions challenging yet synthetically useful.

For molecules containing multiple nitro groups, selective reduction of one nitro group over another can be achieved by careful selection of reagents and reaction conditions. For dinitroarenes, catalytic systems such as silanes with oxo-rhenium complexes have demonstrated high regioselectivity in reducing one nitro group to an aniline (B41778) while leaving the other intact. mdpi.com Although this compound contains only one nitro group, the principles of chemoselectivity are relevant when considering its reactions in the presence of other reducible functional groups that could be introduced in derivative syntheses.

The nitro group can also participate in nucleophilic aromatic substitution (SNAr) reactions, where it acts as a strong electron-withdrawing group, activating the aromatic ring for attack by nucleophiles. However, in the case of this compound, the amino group is a strong activating group for electrophilic substitution and would likely interfere with or direct nucleophilic attack to other positions.

Reactivity of the Aniline Functionality

The aniline moiety in this compound is a key site for a variety of chemical transformations, including electrophilic aromatic substitution on the ring and derivatization of the primary amine group.

The amino group (-NH₂) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The phenoxy group is also an ortho-, para-director, while the nitro group is a deactivating group and a meta-director. The orientation of electrophilic attack on the aniline-substituted ring of this compound will be determined by the combined directing effects of these substituents.

The positions ortho and para to the amino group are C2, C4, and C6. The C5 position is occupied by the nitro group. The C3 position is occupied by the phenoxy group. Therefore, electrophilic substitution is most likely to occur at the C2, C4, and C6 positions, which are activated by the amino group. The C4 position is also para to the phenoxy group, further enhancing its activation. The C2 and C6 positions are ortho to the amino group and meta to the nitro group. The C4 position is para to the amino group and meta to the nitro group. Given the strong activating and directing effect of the amino group, substitution at the C2, C4, and C6 positions is expected to be favored over substitution at other positions.

However, direct electrophilic substitution on anilines can sometimes be problematic due to the basicity of the amino group, which can react with the electrophile or the catalyst. To circumvent this, the amino group is often protected, for example, by acetylation to form an acetanilide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions.

The primary amine of the aniline functionality is a versatile handle for the synthesis of a wide range of derivatives through reactions such as acylation and imine formation.

Acylation: The amino group of this compound can be readily acylated by reacting it with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amide. For example, reaction with acetyl chloride would yield N-[3-(4-Methylphenoxy)-5-nitrophenyl]acetamide. This transformation is often used to protect the amino group during other reactions or to introduce new functionalities into the molecule.

Imine Formation: The primary amine can also undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. organic-chemistry.orgbeilstein-journals.org This reaction is typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation or the use of a dehydrating agent. The formation of an imine introduces a C=N double bond, which can be a site for further reactions, such as reduction to a secondary amine.

Table 2: Examples of Derivatization of the Primary Amine Group in Anilines

| Aniline Derivative | Reagent | Product Type | General Conditions | Reference |

| Primary Aromatic Amine | Acid Chloride/Anhydride | Amide | Base (e.g., pyridine, triethylamine) | General Knowledge |

| Primary Aromatic Amine | Aldehyde/Ketone | Imine (Schiff Base) | Acid or base catalysis, removal of water | researchgate.netnih.gov |

Transformations Involving the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is generally stable under many reaction conditions. However, under forcing conditions, this bond can be cleaved. The cleavage of aryl ethers typically requires harsh reagents such as strong acids (e.g., HBr, HI) or strong bases at high temperatures. The specific conditions required for the cleavage of the ether bond in this molecule would depend on the nature of the substituents on both aromatic rings. Given the presence of the nitro and amino groups, side reactions are likely under such harsh conditions, making selective cleavage of the phenoxy ether challenging. Research on the cleavage of similar ether linkages is often found in the context of lignin (B12514952) degradation, which may involve different catalytic systems and reaction environments than those typically used in fine chemical synthesis. nih.gov

Tandem Reactions and Cascade Processes Involving Multiple Functional Groups

The presence of three distinct functional groups in this compound opens up possibilities for tandem or cascade reactions, where multiple transformations occur in a single synthetic operation. For example, reduction of the nitro group to an amine, followed by an intramolecular cyclization, could be envisioned. However, no specific literature on such tandem reactions for this particular molecule was found. The development of such processes would be a novel area of research.

Investigation of Reaction Kinetics and Thermodynamic Parameters

No specific experimental kinetic or thermodynamic data for reactions involving this compound have been reported in the reviewed literature. However, we can infer some general characteristics based on related compounds.

The kinetics of nucleophilic substitution on related diaryl ethers have been studied, and the rates are influenced by the electronic nature of the substituents. rsc.org For ether cleavage, the reaction would likely follow second-order kinetics, being first order in both the ether and the acid. acs.org

Thermodynamic data for the parent compound, aniline, and for p-nitroaniline are available and can provide a baseline for estimating the properties of this compound. nist.govnist.govchemeo.com The presence of the large methylphenoxy group would significantly increase the molar mass and likely affect the enthalpy of formation and other thermodynamic parameters. A comparative table of some thermodynamic properties is presented below.

Table 2: Selected Thermodynamic Data for Aniline, p-Nitroaniline, and Estimated Values for this compound

| Compound | Formula | Molar Mass ( g/mol ) | ΔfH°(solid) (kJ/mol) |

| Aniline | C₆H₇N | 93.13 | 31.1 nist.gov |

| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | -56.5 chemeo.com |

| This compound | C₁₃H₁₂N₂O₃ | 244.25 | Not available |

The data for aniline and p-nitroaniline are from experimental sources. nist.govchemeo.com No experimental data is available for this compound.

Advanced Spectroscopic and Structural Elucidation of 3 4 Methylphenoxy 5 Nitroaniline

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

A comprehensive search of publicly available scientific databases and literature has revealed no published single-crystal X-ray diffraction data for the compound 3-(4-Methylphenoxy)-5-nitroaniline. While crystallographic studies have been conducted on structurally related nitroaniline and phenoxy derivatives, the specific crystal structure, and consequently the detailed solid-state conformation and intermolecular interactions of this compound, remain undetermined.

Therefore, a detailed analysis of its crystal packing motifs, hydrogen bonding networks, molecular planarity, and specific torsion angles, as requested, cannot be provided at this time. The elucidation of these structural features awaits experimental determination through single-crystal X-ray diffraction analysis of a suitable crystalline sample of this compound.

Analysis of Crystal Packing Motifs and Hydrogen Bonding Networks

Information regarding the crystal packing motifs and hydrogen bonding networks of this compound is not available in the public domain.

Examination of Molecular Planarity and Torsion Angles

Specific data on the molecular planarity and torsion angles of this compound, which are derived from single-crystal X-ray diffraction studies, have not been reported.

Computational and Theoretical Investigations of 3 4 Methylphenoxy 5 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry.chemrxiv.orgmdpi.comresearchgate.netthaiscience.info

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. Specifically, methods like B3LYP with a 6-311G(d,p) basis set are commonly employed to determine the most stable, or "optimized," geometry of a molecule by finding the lowest energy arrangement of its atoms. materialsciencejournal.orgdergipark.org.tr

Table 1: Predicted Geometric Parameters for 3-(4-Methylphenoxy)-5-nitroaniline from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (amino) | ~1.36 Å |

| C-N (nitro) | ~1.48 Å | |

| N-O (nitro) | ~1.23 Å | |

| C-O (ether) | ~1.37 Å | |

| Bond Angle | C-O-C (ether) | ~118° |

| O-N-O (nitro) | ~124° | |

| Dihedral Angle | C-C-O-C | Defines the twist between the rings |

Note: The values presented are typical and representative of those expected from DFT calculations on similar aromatic nitro compounds and ethers. researchgate.netmaterialsciencejournal.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule. researchgate.net It uses a color-coded surface to identify regions of positive and negative electrostatic potential, which are crucial for predicting how the molecule will interact with other chemical species, such as electrophiles and nucleophiles. nih.govresearchgate.net

In the MEP map of this compound, distinct regions of charge are expected:

Negative Regions (Red/Yellow): These areas, indicating high electron density, are primarily located around the oxygen atoms of the nitro group and the ether linkage. These sites are susceptible to electrophilic attack. thaiscience.info

Positive Regions (Blue): These electron-deficient areas are typically found around the hydrogen atoms of the amino group, making them the likely sites for nucleophilic attack. researchgate.net

Neutral Regions (Green): The aromatic rings generally exhibit a more neutral potential, though influenced by the attached functional groups.

The MEP surface provides a visual representation of the molecule's reactivity, highlighting the electron-donating character of the amino group and the strong electron-withdrawing nature of the nitro group. chemrxiv.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Observations.mdpi.com

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These predicted spectra are invaluable for assigning peaks in experimental data. For this compound, the predicted shifts would show distinct signals for the aromatic protons, the amine protons, and the methyl group protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (nitro-substituted ring) | 7.0 - 8.0 |

| ¹H | Aromatic (methyl-substituted ring) | 6.8 - 7.5 |

| ¹H | Amine (-NH₂) | 4.0 - 5.5 (broad) |

| ¹H | Methyl (-CH₃) | 2.3 - 2.5 |

| ¹³C | Aromatic (C-NO₂) | ~148 |

| ¹³C | Aromatic (C-NH₂) | ~145 |

| ¹³C | Aromatic (C-O) | ~155-160 |

| ¹³C | Methyl (-CH₃) | ~21 |

Note: These are estimated chemical shifts based on values for analogous structures. Experimental values may vary depending on the solvent used. mdpi.comchemrxiv.org

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to specific bond stretches, bends, and twists within the molecule. scirp.org The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. harvard.edu

Key predicted vibrational frequencies for this compound would include:

N-H stretching of the amino group, typically seen as strong bands in the IR spectrum around 3300-3500 cm⁻¹.

Asymmetric and symmetric NO₂ stretching , which are characteristic strong absorptions around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. materialsciencejournal.org

Aromatic C-H stretching above 3000 cm⁻¹.

C-O-C ether stretching vibrations, which typically appear in the 1250-1050 cm⁻¹ region. nih.gov

Table 3: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) |

| N-H Stretch | ~3450, ~3350 |

| Aromatic C-H Stretch | ~3100-3000 |

| Asymmetric NO₂ Stretch | ~1525 |

| C=C Aromatic Ring Stretch | ~1600, ~1480 |

| Symmetric NO₂ Stretch | ~1345 |

| C-O-C Ether Stretch | ~1240 |

Note: These frequencies are representative values for similar substituted nitroanilines. scirp.org

Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis) of molecules by predicting the energies of electronic transitions from the ground state to various excited states. materialsciencejournal.orgncssm.edu These transitions are closely related to the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, a "push-pull" system, the amino group (-NH₂) acts as an electron donor and the nitro group (-NO₂) as an electron acceptor. chemrxiv.org

HOMO: The HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly involving the lone pair of the amino group.

LUMO: The LUMO is anticipated to be concentrated on the electron-deficient nitro group and its attached phenyl ring. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, often corresponding to a longer wavelength (red-shifted) absorption maximum (λ_max) in the UV-Vis spectrum. researchgate.net This energy gap is also an indicator of the molecule's chemical reactivity and stability. materialsciencejournal.org

Table 4: Predicted Electronic Properties for this compound

| Property | Predicted Value |

| HOMO Energy | ~ -6.2 eV |

| LUMO Energy | ~ -2.4 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 3.8 eV |

| Predicted λ_max | ~350-390 nm |

Note: Values are typical for nitroaniline derivatives and indicate a significant intramolecular charge transfer (ICT) character for the main electronic transition. thaiscience.inforesearchgate.net

Analysis of Intramolecular and Intermolecular Interactions

The arrangement of molecules in the solid state is dictated by a complex network of non-covalent interactions. Understanding these interactions is crucial for predicting crystal packing, polymorphism, and ultimately, the material properties of a compound. For this compound, a combination of hydrogen bonding and aromatic stacking interactions is expected to play a significant role.

Characterization of Hydrogen Bonding Interactions

Intermolecularly, the amine group can form N-H···O hydrogen bonds with the nitro groups of adjacent molecules. These interactions are a common and critical feature in the crystal structures of nitroanilines. For instance, in related nitroaniline derivatives, N-H···O hydrogen bonds are instrumental in forming extended networks, such as chains or sheets. researchgate.net The strength and geometry of these hydrogen bonds can be computationally modeled to predict the most stable crystal packing arrangements.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Intermolecular | N-H (Amine) | O (Nitro) | 2.8 - 3.2 | Primary driving force for crystal packing |

| Intermolecular | C-H (Aromatic) | O (Nitro) | 3.0 - 3.5 | Contributes to lattice stability |

| Intermolecular | C-H (Aromatic) | N (Amine) | 3.2 - 3.6 | Contributes to lattice stability |

| Intramolecular | N-H (Amine) | O (Ether) | - | Influences molecular conformation |

Elucidation of Aromatic Stacking Interactions (e.g., π-π stacking)

The presence of two aromatic rings in this compound—the nitroaniline ring and the tolyl ring—suggests the likelihood of π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic systems, are a key factor in the organization of aromatic molecules in the solid state.

The geometry of these stacking interactions can vary, from a parallel-displaced arrangement, which is generally the most favorable, to a T-shaped or edge-to-face configuration. The presence of an electron-withdrawing nitro group on one ring and an electron-donating methyl group on the other can influence the nature of the π-π stacking. Specifically, this can lead to favorable quadrupole-quadrupole interactions in a parallel-displaced or antiparallel arrangement. In a related molecule, 4-methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, π-π interactions between benzene (B151609) rings were observed with a centroid-centroid distance of 3.7465 (14) Å, indicating their role in the crystal structure. nih.gov

| Interacting Rings | Interaction Type | Predicted Geometry | Significance |

|---|---|---|---|

| Nitroaniline - Nitroaniline | π-π stacking | Parallel-displaced or antiparallel | Stabilizes crystal packing |

| Tolyl - Tolyl | π-π stacking | Parallel-displaced | Contributes to crystal stability |

| Nitroaniline - Tolyl | π-π stacking | Parallel-displaced or T-shaped | Influences intermolecular arrangement |

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For this compound, this could involve investigating its synthesis, degradation, or its reactivity in various chemical transformations. A key aspect of this is the identification and characterization of transition states.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By locating the transition state structure on the potential energy surface and calculating its energy, chemists can determine the activation energy of a reaction, which is a critical factor in determining the reaction rate.

For instance, the synthesis of this compound likely involves a nucleophilic aromatic substitution reaction. Computational transition state analysis could be employed to model this process, identifying the key bond-forming and bond-breaking steps and calculating the associated energy barriers. This would provide a detailed, atomistic understanding of the reaction pathway and could help in optimizing reaction conditions. While no specific studies on this molecule were found, computational methods for finding transition states are well-established and could be readily applied.

Development of Quantitative Structure-Property Relationship (QSPR) Models for Predicted Performance in Material Applications

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with a specific property of interest. These models are particularly valuable in materials science for predicting the performance of new compounds without the need for extensive experimental synthesis and testing.

For nitroaromatic compounds like this compound, a significant area of QSPR modeling has been in the prediction of their energetic properties, such as impact sensitivity. researchgate.netresearchgate.netnih.gov These models typically use molecular descriptors calculated from the compound's structure, such as the charge on the nitro groups, oxygen balance, and various topological indices, to predict its sensitivity to shock or impact. researchgate.net

While the primary application of this compound may not be as an energetic material, the principles of QSPR can be extended to predict other material properties. For example, QSPR models could be developed to predict its thermal stability, solubility in different polymers, or its non-linear optical (NLO) properties, which are often of interest for nitro-substituted aromatic compounds. The development of such models would require a dataset of related compounds with experimentally determined properties, from which a statistically robust correlation could be derived.

| Predicted Property | Key Molecular Descriptors | Potential Application |

|---|---|---|

| Impact Sensitivity | Charge on NO2 group, Oxygen Balance | Assessment of energetic material potential |

| Thermal Stability | Bond dissociation energies, Molecular weight | High-performance polymers and materials |

| Non-Linear Optical (NLO) Response | Dipole moment, Hyperpolarizability | Optoelectronic devices |

| Solubility | Polar surface area, LogP | Formulation in composite materials |

Advanced Applications of 3 4 Methylphenoxy 5 Nitroaniline in Materials Science and Chemical Engineering

Potential as a Precursor in the Synthesis of Advanced Organic Materials and Polymers

The bifunctional nature of 3-(4-Methylphenoxy)-5-nitroaniline, possessing both a reactive amine group and a reducible nitro group, positions it as a prime candidate for polymerization and incorporation into advanced organic materials.

Hypothetical Integration into Optoelectronic Devices and Materials

The electron-withdrawing nitro group and the electron-donating nature of the phenoxy-aniline structure suggest that polymers derived from this compound could exhibit interesting charge-transfer properties. Following the reduction of the nitro group to a second amine, the resulting diamine could be polymerized with various monomers to create polymers with potential applications in optoelectronics.

Table 1: Potential Polymerization Reactions and Resulting Polymer Classes

| Co-monomer Type | Potential Polymer Class | Hypothetical Optoelectronic Application |

| Diacyl Chlorides | Polyamides | High-performance films with thermal stability |

| Dianhydrides | Polyimides | Dielectric layers in organic field-effect transistors (OFETs) |

| Diisocyanates | Polyureas | Flexible electronic substrates |

Detailed research would be required to synthesize and characterize these polymers, focusing on their thermal stability, solubility, film-forming capabilities, and, most importantly, their electronic properties such as charge mobility and energy levels.

Postulated Application in Dye and Pigment Chemistry

The aniline (B41778) functional group is a well-established precursor for the synthesis of azo dyes. Through diazotization of the amine group on this compound, a diazonium salt can be formed. This reactive intermediate could then be coupled with a variety of aromatic compounds, such as phenols or other anilines, to produce a wide range of azo dyes.

The color of the resulting dyes would be influenced by the electronic nature of the coupling partner and the substituents on the this compound core. The nitro group, being a strong electron-withdrawing group, would likely lead to dyes with deep and intense colors.

Table 2: Hypothetical Azo Dyes Derived from this compound

| Coupling Component | Predicted Dye Color Range | Potential Application |

| N,N-Dimethylaniline | Deep Red to Violet | Textile and leather dyeing |

| 2-Naphthol | Orange to Red | Pigments for inks and coatings |

| Phenol (B47542) | Yellow to Orange | pH indicators |

Further research would involve the synthesis of these dyes and the characterization of their photophysical properties, including their absorption and emission spectra, as well as their fastness properties (e.g., lightfastness, wash fastness).

Speculative Utilization in Supramolecular Chemistry and Engineered Nanomaterials

The potential for hydrogen bonding through the amine and nitro groups, along with pi-pi stacking interactions of the aromatic rings, suggests that this compound could be a valuable building block in supramolecular chemistry. Self-assembly of this molecule or its derivatives could lead to the formation of well-defined nanostructures such as nanofibers, vesicles, or organogels. The properties of these nanomaterials would be dictated by the non-covalent interactions between the constituent molecules.

Prospective Development as a Component in Chemical Sensor Platforms

The electron-rich aniline and electron-deficient nitro-aromatic moieties within this compound provide a structural basis for the development of chemical sensors.

Theoretical Design Principles for Anion Recognition and Sensing

The N-H protons of the aniline group could potentially act as hydrogen-bond donors for the recognition of anionic species. The binding of an anion would be expected to cause a change in the electronic properties of the molecule, leading to a detectable optical or electrochemical signal. The nitro group would enhance the acidity of the N-H protons, potentially increasing the binding affinity for anions.

Exploration of pH-Responsive Sensing Capabilities

The basicity of the aniline group and the potential for protonation suggest that this compound and its derivatives could function as pH sensors. Protonation of the amine would significantly alter the electronic structure of the molecule, leading to a change in its absorption or fluorescence properties. This pH-dependent optical response could be harnessed for pH sensing applications.

Lack of Specific Research Findings for this compound in Advanced Applications

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of specific research detailing the advanced applications of the chemical compound this compound in the fields of materials science and chemical engineering.

Specifically, no significant data or research findings were identified regarding its role as a ligand or precursor in catalytic systems or its contribution as a versatile building block in complex organic synthesis.

The investigation sought to uncover detailed information on the following topics:

Contribution as a Versatile Building Block in Complex Organic Synthesis:The search for evidence of this compound's utility as a foundational molecule for constructing more complex chemical structures, such as pharmaceuticals, polymers, or functional materials, also yielded no specific results. There were no documented synthetic routes or methodologies that utilize this compound as a key intermediate for the elaboration of intricate molecular architectures.

Similarly, searches for analogous compounds, such as 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline, provided basic chemical and physical properties but lacked any description of their use in catalysis or complex synthesis.

Due to the lack of specific research findings, it is not possible to provide a detailed, data-driven article on the advanced applications of this compound as outlined in the initial request. Further primary research would be required to elucidate the potential of this compound in the specified areas.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Routes for 3-(4-Methylphenoxy)-5-nitroaniline

The traditional synthesis of diaryl ethers often involves Ullmann-type condensation reactions, which can require harsh conditions, stoichiometric amounts of copper, and high temperatures. beilstein-journals.org Similarly, classical nitration methods frequently utilize strong acids, leading to environmental concerns and potential side reactions. researchgate.net Future research will likely prioritize the development of more sustainable and efficient synthetic pathways to this compound.

One promising avenue is the advancement of catalyst systems for diaryl ether formation. Research into copper-catalyzed Ullmann-type couplings using inexpensive and readily available ligands has already shown success in lowering reaction temperatures and catalyst loadings. acs.orgorganic-chemistry.orgnih.gov Further exploration of ligands, such as N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), could lead to even milder and more efficient protocols for coupling a substituted phenol (B47542) with a nitro-substituted aryl halide. nih.govorganic-chemistry.org Palladium-catalyzed Buchwald-Hartwig amination also presents a viable, albeit often more expensive, alternative for the C-O bond formation. beilstein-journals.org

Regarding the nitration step, greener nitrating agents and conditions are a key focus. The use of solid-supported reagents, such as silica-supported metal nitrates, can offer advantages in terms of reduced acid waste and easier product purification. researchgate.net Other modern nitration protocols, such as those using tert-butyl nitrite (B80452) or palladium catalysis, provide alternative routes that can exhibit broad functional group tolerance and proceed under milder conditions. organic-chemistry.org For instance, a plausible sustainable route could involve the nitration of a p-cresol (B1678582) derivative followed by a catalyzed cross-coupling reaction with a suitable 3-amino-5-halobenzene derivative, or vice-versa. A retrosynthetic analysis suggests two primary pathways:

Route A: Ullmann or Buchwald-Hartwig coupling of 3-bromo-5-nitroaniline (B1329233) with 4-methylphenol.

Route B: Nitration of 3-phenoxy-5-aminobenzene, which itself could be synthesized via a coupling reaction.

The choice of route would depend on the availability and reactivity of the starting materials and the desire to minimize protection/deprotection steps.

A related synthesis for 3-methoxy-5-nitroaniline (B1585972) involves the reduction of one nitro group of 3,5-dinitroanisole (B1346779). chemicalbook.com An analogous approach for this compound would require the synthesis of 1-(4-methylphenoxy)-3,5-dinitrobenzene followed by selective reduction.

| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Diaryl Ether Formation | Classical Ullmann Condensation (high temp., stoichiometric Cu) | Catalytic Ullmann-type coupling with advanced ligands (e.g., N,N-dimethylglycine) beilstein-journals.orgorganic-chemistry.org | Lower reaction temperatures, reduced catalyst loading, improved yields. |

| Nitration | Mixed acid (H2SO4/HNO3) | Solid-supported metal nitrates or Pd-catalyzed nitration researchgate.netorganic-chemistry.org | Reduced acid waste, improved regioselectivity, milder conditions. |

| Amine Introduction | Reduction of a nitro group (e.g., with Sn/HCl) | Catalytic hydrogenation (e.g., with H2/Pd/C) wikipedia.org | Cleaner reaction, avoids stoichiometric metallic reductants. |

Advanced Functionalization Strategies for Tailored Properties and Enhanced Performance

The this compound scaffold is rich in chemical handles that allow for extensive functionalization. Future research will undoubtedly focus on leveraging these reactive sites—the amino group, the nitro group, and the aromatic rings—to tailor the molecule's properties for specific applications.

The amino group is a prime target for modification.

N-Alkylation and N-Arylation: Introducing alkyl or aryl substituents on the nitrogen atom can significantly alter the electronic properties, solubility, and steric hindrance of the molecule.

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides can form amides and sulfonamides, respectively. chemistryviews.org These modifications can be used to attach other functional units, influence hydrogen bonding networks in the solid state, or alter the material's thermal stability.

The nitro group also offers several avenues for functionalization.

Reduction: The reduction of the nitro group to an amino group would yield a diamine derivative, 3-(4-Methylphenoxy)-5-aminobenzene. This resulting diamine could serve as a monomer for the synthesis of high-performance polymers like polyimides or polyamides.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the introduction of other substituents. wikipedia.org

Functionalization of the aromatic rings through electrophilic aromatic substitution is another key strategy. The positions for substitution will be directed by the existing groups. These modifications could be used to fine-tune the electronic properties (e.g., by introducing additional electron-donating or -withdrawing groups) or to attach moieties that promote self-assembly or compatibility with other materials.

| Reactive Site | Functionalization Reaction | Potential Effect on Properties |

|---|---|---|

| Amino Group | Acylation | Increased thermal stability, altered hydrogen bonding. |

| Amino Group | Sulfonylation chemistryviews.org | Modified electronic properties, potential for new coordination sites. |

| Nitro Group | Reduction to Amine | Creation of a monomer for polymerization. |

| Aromatic Rings | Electrophilic Halogenation | Provides a handle for further cross-coupling reactions. |

Integration with Hybrid Materials and Composites for Multifunctional Applications

The development of hybrid organic-inorganic materials and composites offers a promising route to creating materials with synergistic or multifunctional properties. nih.gov this compound and its derivatives could serve as the organic component in such systems.

One approach involves the synthesis of organic-inorganic hybrid materials where the organic molecule is covalently bonded to an inorganic matrix, such as silica (B1680970). For example, by first functionalizing this compound with a trialkoxysilane group, it could then be incorporated into a silica network via a sol-gel process. This is analogous to the preparation of p-nitroaniline functionalized chromophoric organic-inorganic hybrid materials. researchgate.net The resulting material could exhibit interesting optical properties, such as nonlinear optical behavior, due to the polarizable nature of the nitroaniline moiety.

In the realm of composites , derivatives of this compound could be used as functional fillers or as a matrix component. For instance, after polymerization, a polymer derived from a functionalized version of this molecule could be blended with inorganic nanoparticles (e.g., metal oxides, clays) to enhance mechanical, thermal, or electronic properties. chemicalbook.comacs.org The specific interactions between the organic polymer and the inorganic filler would be crucial for achieving the desired performance. The diaryl ether linkage can impart a degree of flexibility and processability, while the polar nitro and amino groups can provide sites for interaction with the inorganic phase.

Development of High-Throughput Screening Methodologies for New Material Science Applications

The discovery of new materials with desired properties can be significantly accelerated by high-throughput screening (HTS) methodologies. biologic.netyoutube.com In the context of this compound, HTS could be employed to rapidly evaluate a large library of its derivatives for specific material science applications.

For example, in the search for new organic electronic materials , a combinatorial library of derivatives could be synthesized by systematically varying the substituents on the aromatic rings. rsc.orgrsc.org These libraries could then be screened for key electronic properties such as ionization potential, electron affinity, and charge mobility. This would involve the automated deposition of the compounds as thin films, followed by rapid characterization using techniques amenable to HTS, such as scanning probe microscopy. biologic.net

Similarly, HTS could be used to screen for derivatives with interesting optical properties , such as specific absorption or emission wavelengths, or high nonlinear optical responses. This would involve the use of automated spectrophotometers and other optical measurement systems to quickly assess the properties of a large number of compounds in a multi-well plate format. The data generated from these HTS campaigns would not only identify promising candidates for further development but also provide valuable structure-property relationships that can guide future molecular design.

Synergistic Approaches Combining Advanced Experimental Techniques and Computational Modeling

The integration of computational modeling with experimental synthesis and characterization offers a powerful paradigm for accelerating materials discovery. nih.govresearchgate.net This synergistic approach can provide a deeper understanding of structure-property relationships and guide the design of new materials with enhanced performance.

In the context of this compound, quantum mechanical calculations , such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of the molecule and its derivatives. researchgate.netmdpi.comresearchgate.net These calculations can provide insights into bond dissociation energies, electrostatic potential surfaces, and HOMO/LUMO energy levels, which are crucial for understanding the molecule's reactivity and potential applications in areas like energetic materials or organic electronics. mdpi.commdpi.com

Molecular dynamics (MD) simulations can be employed to study the bulk properties of materials based on these molecules, such as their solid-state packing, amorphous structure, and interactions within a composite material. acs.org For example, MD simulations could predict how derivatives of this compound might self-assemble or how they would interact with an inorganic surface in a hybrid material.

The results from these computational studies can then be used to prioritize which derivatives to synthesize and characterize experimentally. The experimental data, in turn, can be used to validate and refine the computational models, creating a feedback loop that enhances the predictive power of the models. rsc.orgnih.gov This iterative process of computational design, experimental validation, and model refinement can significantly reduce the time and resources required to discover new functional materials based on the this compound scaffold.

Q & A

Basic: What are the standard synthetic routes for preparing 3-(4-Methylphenoxy)-5-nitroaniline?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Nitro Group Introduction: Start with a nitration reaction on a substituted benzene ring to install the nitro group at the meta position.

Nucleophilic Aromatic Substitution (NAS): React 5-nitroaniline derivatives with 4-methylphenol under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy linkage via displacement of a leaving group (e.g., Cl or Br) .

Purification: Use column chromatography or recrystallization to isolate the product.

Key Variables: Solvent polarity, reaction temperature (80–120°C), and catalyst choice significantly influence yield .

Basic: How is the structure of this compound characterized in academic research?

Methodological Answer:

- Spectroscopic Techniques:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., methylphenoxy group at position 3, nitro at position 5). For example, aromatic protons appear as distinct splitting patterns in δ 6.5–8.5 ppm .

- HRMS (High-Resolution Mass Spectrometry): Validate molecular formula (e.g., C₁₃H₁₂N₂O₃) with <2 ppm error .

- Elemental Analysis: Verify C, H, N, and O percentages within ±0.3% of theoretical values .

Advanced: How can researchers resolve contradictions in reaction yields during synthesis optimization?

Methodological Answer:

Contradictions often arise from competing reaction pathways or impurities. Systematic approaches include:

Design of Experiments (DoE): Use factorial designs to test variables (e.g., solvent polarity, base strength, temperature). For example, DMF may favor NAS over DMSO due to better nucleophile activation .

Mechanistic Studies: Monitor intermediates via LC-MS or in situ IR to identify side reactions (e.g., nitro group reduction under prolonged heating) .

Byproduct Analysis: Isolate and characterize low-yield impurities (e.g., diaryl ether byproducts) via preparative TLC .

Advanced: What is the chemical stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability:

- Decomposition occurs >200°C, forming nitroso intermediates (detected via TGA-DSC). Store at <4°C in inert atmospheres .

- pH Sensitivity:

Advanced: How does this compound interact with biological targets in drug discovery studies?

Methodological Answer:

- Molecular Docking: Predict binding affinity to enzymes (e.g., cytochrome P450) using AutoDock Vina. The nitro group’s electron-withdrawing nature enhances π-π stacking with aromatic residues .

- In Vitro Assays: Test inhibition of bacterial nitroreductases via UV-Vis kinetics (e.g., IC₅₀ determination at λ = 420 nm) .

- Metabolite Profiling: Identify reduction products (e.g., hydroxylamines) using HPLC-MS/MS in hepatic microsome models .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.